molecular formula C9H9ClN2O2 B3118680 N-(4-chlorophenyl)-3-(hydroxyimino)propanamide CAS No. 241132-61-6

N-(4-chlorophenyl)-3-(hydroxyimino)propanamide

Cat. No. B3118680
CAS RN: 241132-61-6
M. Wt: 212.63 g/mol
InChI Key: FBCWOYVABPCLIL-WDZFZDKYSA-N
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Description

N-(4-chlorophenyl)-3-(hydroxyimino)propanamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. GABA is the primary inhibitory neurotransmitter in the central nervous system, and its regulation plays an essential role in various neurological disorders. CPP-115 has shown promising results in preclinical studies for the treatment of epilepsy, addiction, and other neurological disorders.

Scientific Research Applications

  • Nonlinear Optical Materials : N-(2-Chlorophenyl)-(1-Propanamide), a compound similar to N-(4-chlorophenyl)-3-(hydroxyimino)propanamide, has been studied for its application in nonlinear optical materials. It was synthesized and characterized using techniques like UV-Vis, IR, NMR, and powder XRD. Its second harmonic generation (SHG) properties were measured, indicating potential in electro-optic applications (Prabhu & Rao, 2000).

  • Photocatalytic Degradation : Research on titanium dioxide-catalyzed degradation of N-(3,4-dichlorophenyl)propanamide (a related compound) in water showed that UV-A and solar light can effectively degrade this compound. The degradation involves ring hydroxylation and cleavage, leading to the formation of chloride, ammonia, and other decomposition products (Sturini, Fasani, Prandi, & Albini, 1997).

  • Anticonvulsant Studies : N-Benzyl-3-[(chlorophenyl)amino]propanamides, structurally related to N-(4-chlorophenyl)-3-(hydroxyimino)propanamide, were synthesized and evaluated for their anticonvulsant properties. These compounds showed significant activity in seizure test models, indicating potential use in treating generalized seizures (Idris, Ayeni, & Sallau, 2011).

  • Crystal Structure and Properties : The crystal structure and properties of N-(2 chlorophenyl)-(1-propanamide), a similar compound, were studied. The analysis included vibrational assignments through FT-IR and FT-Raman, UV-Vis spectral studies, dielectric studies, and laser damage threshold studies, contributing to understanding the material's optical and electrical properties (Srinivasan et al., 2006).

  • Chemical Reactivity : A study on N-Ethyl-5-phenylisoxazolium 3 - sulfonate, a reagent related to N-(4-chlorophenyl)-3-(hydroxyimino)propanamide, investigated its reactivity with nucleophilic side chains of proteins. This research provides insights into the chemical interactions and potential applications in biochemical and pharmaceutical studies (Llamas, Owens, Blakeley, & Zerner, 1986).

  • Antimicrobial and Cytotoxic Activities : New thiazole derivatives, including N-[4-(4-Chlorophenyl)thiazol-2-yl]propanamide, were synthesized and evaluated for their antimicrobial and cytotoxic activities. Some compounds showed significant antibacterial and anticandidal effects, as well as cytotoxicity against certain leukemia cells (Dawbaa, Evren, Cantürk, & Yurttaş, 2021).

properties

IUPAC Name

(3Z)-N-(4-chlorophenyl)-3-hydroxyiminopropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2O2/c10-7-1-3-8(4-2-7)12-9(13)5-6-11-14/h1-4,6,14H,5H2,(H,12,13)/b11-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBCWOYVABPCLIL-WDZFZDKYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CC=NO)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1NC(=O)C/C=N\O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorophenyl)-3-(hydroxyimino)propanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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